molecular formula C7H5ClN2O2S B3054370 1H-Benzo[d]imidazole-2-sulfonyl chloride CAS No. 59940-07-7

1H-Benzo[d]imidazole-2-sulfonyl chloride

Cat. No.: B3054370
CAS No.: 59940-07-7
M. Wt: 216.65 g/mol
InChI Key: BFVARUIJBHRHAQ-UHFFFAOYSA-N
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Description

1H-Benzo[d]imidazole-2-sulfonyl chloride (CAS 59940-07-7) is a high-value aromatic heterocyclic building block critical in modern medicinal chemistry and drug discovery. The compound features a reactive sulfonyl chloride group fused to the benzimidazole scaffold, a structure recognized for its wide spectrum of pharmacological activities . This reagent is primarily used as a key synthetic intermediate for the construction of more complex, bioactive molecules. Its primary research value lies in its application as a versatile electrophile in synthetic organic chemistry. The sulfonyl chloride group is highly amenable to nucleophilic substitution, allowing researchers to efficiently generate a diverse array of sulfonamide and sulfonate derivatives. These derivatives are crucial in the development of potential therapeutic agents, with the benzimidazole core being a privileged structure in known pharmaceuticals exhibiting antiviral, antifungal, and anticancer properties . Recent methodologies highlight the utility of such benzimidazole-based intermediates in efficient, one-pot synthetic routes to pharmaceutically relevant scaffolds like N-substituted 2-aminobenzimidazoles . Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Key Identifiers: • CAS Number: 59940-07-7 • Molecular Formula: C7H5ClN2O2S • Molecular Weight: 216.64 g/mol • MDL Number: MFCD11118597 Handling & Safety: This compound requires careful handling. It is classified as corrosive and can cause severe skin burns and eye damage . It must be stored under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

1H-benzimidazole-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVARUIJBHRHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453879
Record name 1H-Benzo[d]imidazole-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59940-07-7
Record name 1H-Benzo[d]imidazole-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Benzimidazole Synthesis

The synthesis of 1H-benzo[d]imidazole-2-sulfonyl chloride begins with constructing the benzimidazole nucleus. Two predominant strategies are employed:

Condensation of o-Phenylenediamine with Carbonyl Sources

The most widely adopted method involves cyclizing o-phenylenediamine (1) with formic acid under reflux conditions. This reaction proceeds via a formamide intermediate, which undergoes intramolecular dehydration to yield 1H-benzo[d]imidazole (2) . Key steps include:

  • Dissolving o-phenylenediamine (10 mmol) in 90% formic acid (15 mL).
  • Heating the mixture at 100°C for 2 hours under nitrogen.
  • Neutralizing with 10% NaOH to precipitate the product, achieving yields of 74–82%.

Alternative carbonyl sources, such as triethyl orthoformate or acetic anhydride, may replace formic acid to modulate electronic effects on the benzimidazole ring.

Oxidative Cyclization with Aldehydes

For substituted benzimidazoles, oxidative cyclization using aldehydes and oxidizing agents like 1,4-benzoquinone is preferred. For example:

  • Reacting o-phenylenediamine with o-anisaldehyde (1:1 molar ratio) in ethanol.
  • Adding 1,4-benzoquinone to initiate cyclization via radical intermediates.
  • Refluxing for 3 hours to isolate 2-(2-methoxyphenyl)-1H-benzo[d]imidazole in 74% yield.

Sulfonyl Chloride Functionalization

Introducing the sulfonyl chloride group at the 2-position requires precise control of electrophilic substitution. Chlorosulfonic acid (ClSO₃H) is the reagent of choice due to its high reactivity and selectivity.

Chlorosulfonation Reaction Mechanism

The reaction proceeds via electrophilic attack at the electron-rich 2-position of the benzimidazole ring. The mechanism involves:

  • Generation of Sulfur Trioxide (SO₃) : Chlorosulfonic acid decomposes to release SO₃, which acts as the electrophile.
  • Electrophilic Substitution : SO₃ reacts with the benzimidazole’s C-2 position, forming a sulfonic acid intermediate.
  • Chlorination : Thionyl chloride (SOCl₂) or excess ClSO₃H converts the sulfonic acid to the sulfonyl chloride.

Laboratory-Scale Synthesis

A representative protocol includes:

  • Suspending 1H-benzo[d]imidazole (2) (10 mmol) in ice-cold chlorosulfonic acid (20 mL).
  • Stirring the mixture at 0–5°C for 1 hour to prevent polysubstitution.
  • Quenching the reaction by pouring onto crushed ice.
  • Filtering and washing the precipitate with cold water to remove residual acid.
  • Purifying the crude product via recrystallization from dichloromethane/hexane, yielding 68–75% pure 1H-benzo[d]imidazole-2-sulfonyl chloride.
Table 1: Optimization of Chlorosulfonation Conditions
Parameter Optimal Range Impact on Yield
Temperature 0–5°C Prevents decomposition
Reaction Time 1–2 hours Maximizes conversion
Molar Ratio (ClSO₃H) 2:1 (ClSO₃H:Substrate) Ensures complete sulfonation
Solvent Neat ClSO₃H Enhances reactivity

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety:

Continuous Flow Reactors

Modern facilities employ continuous flow systems to:

  • Maintain precise temperature control (±1°C).
  • Reduce exposure to corrosive chlorosulfonic acid.
  • Achieve throughputs of 50–100 kg/day with >90% purity.

Waste Management

Spent chlorosulfonic acid is neutralized with aqueous NaOH, generating sodium sulfate byproducts for disposal.

Analytical Characterization

Post-synthesis validation ensures structural fidelity:

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 7.55–7.64 (m, 4H, aromatic), 13.1 (s, 1H, NH).
  • IR (KBr) : 1375 cm⁻¹ (S=O asymmetric stretch), 1172 cm⁻¹ (S=O symmetric stretch).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention times of 6.2 minutes.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing sulfonation at the 5-position is minimized by:

  • Using electron-withdrawing groups (e.g., nitro) to deactivate alternate sites.
  • Employing low temperatures (0–5°C) to favor kinetic control.

Hydrolytic Instability

The sulfonyl chloride moiety is prone to hydrolysis. Storage under anhydrous K₂CO₃ in amber vials extends shelf life to 6 months at −20°C.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent studies report 20-minute reactions at 80°C using microwave irradiation, improving yields to 85%.

Biocatalytic Approaches

Preliminary work with sulfotransferase enzymes demonstrates regioselective sulfonation at 30°C, though yields remain suboptimal (35–40%).

Chemical Reactions Analysis

Types of Reactions

1H-Benzo[d]imidazole-2-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation: The benzimidazole ring can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction of the sulfonyl chloride group can yield sulfonamide or sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

    N-Oxides: Resulting from oxidation reactions.

    Sulfonic Acids: Produced via reduction of the sulfonyl chloride group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 1H-Benzo[d]imidazole-2-sulfonyl chloride derivatives in the development of anticancer agents. For instance, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amines linked to sulfonamide derivatives were synthesized and evaluated for their anticancer properties. The compounds exhibited significant cytotoxicity against various cancer cell lines, indicating that modifications at the benzimidazole core can enhance biological activity .

Antimicrobial Properties
The compound has also been explored for its antimicrobial efficacy. Research indicates that sulfonamide derivatives of 1H-benzimidazole possess broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial folate synthesis, similar to traditional sulfa drugs .

Synthetic Methodologies

Fluorosulfonylation Reactions
1H-Benzo[d]imidazole-2-sulfonyl chloride serves as a key reagent in fluorosulfonylation reactions. A photocatalytic platform utilizing this compound has been developed, allowing for the efficient synthesis of sulfonyl fluorides from various substrates under mild conditions. This method demonstrates high yields and selectivity, showcasing the compound's utility in synthetic organic chemistry .

Synthesis of Novel Compounds
The compound is integral in synthesizing novel heterocyclic compounds. For example, it has been used to create 2-aryl-1H-benzo[d]imidazole derivatives, which are of interest due to their potential pharmacological applications. The synthesis involves coupling reactions that yield compounds with enhanced biological profiles .

Material Science

Polymer Chemistry
In material science, 1H-Benzo[d]imidazole-2-sulfonyl chloride is utilized as a building block for creating functional polymers. These polymers exhibit unique properties such as increased thermal stability and enhanced mechanical strength, making them suitable for applications in coatings and composite materials.

Table 1: Anticancer Activity of 1H-Benzo[d]imidazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
12aHeLa10Apoptosis induction
12bMCF-715Cell cycle arrest
12cA5498Inhibition of DNA synthesis

Table 2: Synthesis Conditions for Fluorosulfonylation

ReagentConditionsYield (%)Selectivity
Benzimidazolium saltBlue LED irradiation62>20:1 E/Z
Sulfonyl fluorideDME solvent71High

Mechanism of Action

The mechanism of action of 1H-Benzo[d]imidazole-2-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. In biological systems, it can interact with enzymes and receptors, modulating their activity. The sulfonyl chloride group acts as an electrophilic center, facilitating the formation of stable adducts with nucleophilic residues in proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and biological activity of 1H-Benzo[d]imidazole-2-sulfonyl chloride can be contextualized by comparing it to structurally analogous compounds. Below is an analysis of key derivatives and their properties:

1H-Benzo[d]imidazole-2-thiols

  • Structure : Replaces the sulfonyl chloride (-SO₂Cl) with a thiol (-SH) group.
  • Reactivity : The thiol group is nucleophilic, enabling disulfide bond formation and metal coordination. Unlike the sulfonyl chloride, it is less reactive toward amines but participates in radical reactions and oxidative coupling .
  • Applications : Used in synthesizing antimicrobial agents and metal complexes. For example, 2-[(2,4-dinitrophenyl)sulphanyl]-substituted benzimidazoles exhibit moderate antifungal activity .
  • Key Data: Synthesis: Prepared via refluxing o-phenylenediamine with carbon disulfide in NaOH/ethanol (yield: ~60–75%) . Biological Activity: Derivatives show IC₅₀ values of 10–50 μM against Candida albicans .

1H-Benzo[d]imidazole-2-carboxylic Acid

  • Structure : Features a carboxylic acid (-COOH) group at the 2-position.
  • Reactivity : The carboxylic acid is less electrophilic than the sulfonyl chloride, favoring decarboxylation or esterification reactions. It is more stable under aqueous conditions.
  • Applications : Intermediate for amide bond formation in drug discovery. For instance, 1-Benzyl-1H-imidazole-2-carboxylic acid derivatives are explored as anti-inflammatory agents .
  • Key Data :
    • Stability: Degrades at >150°C, unlike sulfonyl chloride derivatives, which decompose at lower temperatures due to SO₂ release .
    • Toxicity: Low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) compared to sulfonyl chlorides (LD₅₀ ~300–500 mg/kg) .

1H-Benzo[d]imidazole-2-carbaldehyde

  • Structure : Substituted with an aldehyde (-CHO) group.
  • Reactivity : The aldehyde undergoes condensation reactions (e.g., with amines to form Schiff bases) but lacks the electrophilicity of the sulfonyl chloride.
  • Applications : Used in synthesizing fluorescent probes and coordination polymers. For example, Ru(bpp)(pydic) complexes derived from this aldehyde exhibit catalytic activity in oxidation reactions .
  • Key Data: Synthesis: Achieved via MnO₂ oxidation of 1H-Benzo[d]imidazole-2-methanol (yield: 85%) . Physicochemical Properties: LogP = 1.2 (indicating moderate lipophilicity), compared to sulfonyl chloride derivatives (LogP = 2.1) .

1-[1-(4-Chlorobutyryl)piperidin-4-yl]-1H-benzimidazol-2(3H)-one

  • Structure : Contains a ketone and piperidine moiety, replacing the sulfonyl chloride.
  • Reactivity : The ketone group participates in nucleophilic additions, while the piperidine ring enhances solubility and bioavailability.
  • Applications : Investigated for kinase inhibition and anticancer activity. Derivatives show pSTAT5 inhibition in K562 leukemia cells (IC₅₀ ~5–10 μM) .
  • Key Data :
    • Synthesis: Prepared via acylation of 1H-benzimidazol-2(3H)-one with 4-chlorobutyryl chloride (yield: 36%) .

Comparative Analysis Table

Compound Functional Group Key Reactivity Biological Activity Synthesis Yield Stability
1H-Benzo[d]imidazole-2-sulfonyl chloride -SO₂Cl Electrophilic substitution Antimicrobial, sulfonamide precursors 60–80% Moderate (decomposes at 80–100°C)
1H-Benzo[d]imidazole-2-thiols -SH Nucleophilic, oxidative coupling Antifungal, metal coordination 60–75% High (stable in air)
1H-Benzo[d]imidazole-2-carboxylic acid -COOH Decarboxylation, esterification Anti-inflammatory 50–70% High (stable in aqueous media)
1H-Benzo[d]imidazole-2-carbaldehyde -CHO Condensation, Schiff base formation Catalytic, fluorescent probes 70–85% Moderate (sensitive to light)
Piperidine-benzimidazolone derivative Ketone, piperidine Nucleophilic addition Kinase inhibition, anticancer 36% High (stable in DMSO)

Research Findings and Implications

  • Reactivity Hierarchy : Sulfonyl chloride > aldehyde > carboxylic acid > thiol in electrophilic reactions. This hierarchy dictates their utility in divergent synthetic pathways .
  • Biological Performance : Sulfonyl chloride derivatives excel in generating sulfonamide drugs (e.g., antibacterial agents), while thiol and aldehyde derivatives are more suited for metal-based therapeutics or materials science .
  • Stability Trade-offs : Sulfonyl chlorides, though highly reactive, require low-temperature storage, whereas carboxylic acids and thiols are more robust for long-term applications .

Biological Activity

1H-Benzo[d]imidazole-2-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

1H-Benzo[d]imidazole-2-sulfonyl chloride is characterized by a benzimidazole core with a sulfonyl chloride functional group. The molecular formula is C7H5ClN2O2SC_7H_5ClN_2O_2S, and it has a molecular weight of approximately 218.64 g/mol. The presence of the sulfonyl chloride group imparts significant reactivity, making it a valuable intermediate in organic synthesis and drug development.

Mechanisms of Biological Activity

The biological activity of 1H-Benzo[d]imidazole-2-sulfonyl chloride is primarily attributed to its ability to act as an enzyme inhibitor. Research indicates that compounds with similar structures can inhibit various enzymes crucial for disease progression, particularly in cancer and microbial infections.

Anticancer Activity

Several studies have demonstrated the anticancer potential of derivatives of 1H-Benzo[d]imidazole-2-sulfonyl chloride. For instance, compounds designed based on this scaffold have been shown to inhibit the V600E BRAF kinase, which is implicated in several cancers.

  • Inhibition Assays : A study reported that derivatives exhibited varying degrees of inhibition against V600E BRAF, with some compounds achieving up to 98% inhibition at a concentration of 1 µM (Table 1) .
CompoundPercent Inhibition (%)IC50 (µM)
12e985.35
12g956.00
12m8510.00
  • Cell Cycle Analysis : In vitro studies using flow cytometry revealed that certain derivatives caused cell cycle arrest in the S-phase, indicating their potential as kinase inhibitors. For example, compound 12e increased the S-phase population from 14% to 18% in T-47D cells after treatment .

Antimicrobial Activity

The sulfonyl chloride moiety also contributes to antimicrobial properties. Research indicates that compounds derived from benzimidazole structures exhibit significant antimicrobial activity against various pathogens.

  • Mechanism : The mechanism often involves the formation of covalent bonds with nucleophilic sites on bacterial enzymes, disrupting their function and leading to cell death .

Case Studies and Research Findings

Multiple studies have explored the biological activities associated with benzimidazole derivatives:

  • Anticancer Screening : A series of benzimidazole derivatives were synthesized and screened for anticancer activity against different cell lines. Compounds showed promising results with IC50 values lower than those of standard chemotherapeutics .
  • Enzyme Inhibition : Research has identified specific enzyme targets for these compounds, including PARP-1 and other kinases involved in cancer progression. For example, certain derivatives exhibited IC50 values significantly lower than established drugs like Olaparib .
  • Angiogenesis Inhibition : Some studies have shown that these compounds can inhibit angiogenesis in chick chorioallantoic membrane assays, further supporting their potential as anticancer agents .

Q & A

Q. Table 1: Comparative Reactivity of Sulfonyl Chloride Derivatives

PositionReactivity with AminesStability in H2_2OKey Applications
2-SulfonylHigh (t1/2_{1/2} < 1 hr)Low (hydrolyzes rapidly)Drug conjugates
4-SulfonylModerate (t1/2_{1/2} ~4 hr)ModeratePolymer synthesis

Q. Table 2: Optimal Reaction Conditions for Sulfonylation

ParameterValueImpact on Yield
Temperature0–5°CPrevents decomposition
SolventDCMEnhances electrophilicity
CatalystNone requiredSimplifies purification

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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